molecular formula C10H20ClNO2 B1375643 4-Amino-3-cyclohexylbutanoic acid hydrochloride CAS No. 78269-74-6

4-Amino-3-cyclohexylbutanoic acid hydrochloride

Cat. No.: B1375643
CAS No.: 78269-74-6
M. Wt: 221.72 g/mol
InChI Key: HNDGNVOUFQPTNH-UHFFFAOYSA-N
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Description

4-Amino-3-cyclohexylbutanoic acid hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 g/mol . It is a derivative of butanoic acid, featuring an amino group at the fourth position and a cyclohexyl group at the third position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-cyclohexylbutanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexylacetic acid.

    Amidation: The cyclohexylacetic acid undergoes amidation to form cyclohexylacetamide.

    Reduction: The cyclohexylacetamide is then reduced to form 3-cyclohexylpropylamine.

    Amination: The 3-cyclohexylpropylamine is further aminated to introduce the amino group at the fourth position, resulting in 4-amino-3-cyclohexylbutanoic acid.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated systems are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-cyclohexylbutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexylbutanoic acid derivatives.

    Reduction: Formation of cyclohexylbutanol derivatives.

    Substitution: Formation of N-substituted derivatives of this compound.

Scientific Research Applications

4-Amino-3-cyclohexylbutanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-cyclohexylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It influences metabolic pathways, including amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-phenylbutanoic acid hydrochloride
  • 4-Amino-3-methylbutanoic acid hydrochloride
  • 4-Amino-3-ethylbutanoic acid hydrochloride

Uniqueness

4-Amino-3-cyclohexylbutanoic acid hydrochloride is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-amino-3-cyclohexylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h8-9H,1-7,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDGNVOUFQPTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
4-Amino-3-cyclohexylbutanoic acid hydrochloride

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